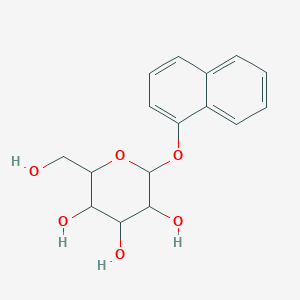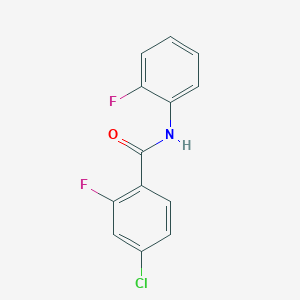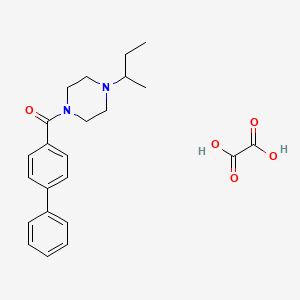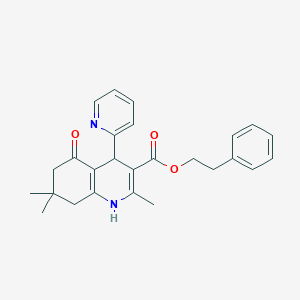![molecular formula C29H26ClNO4 B5092174 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate, also known as CINPA1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. CINPA1 is a selective inhibitor of the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. In
Mécanisme D'action
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate works by selectively inhibiting the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. Specifically, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate binds to the VPS26 subunit of the complex, preventing it from interacting with other subunits and disrupting its function. This disruption leads to the accumulation of proteins that are normally trafficked to lysosomes for degradation.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on the sorting nexin 27-retromer complex, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has also been shown to inhibit the activity of other proteins involved in endosomal trafficking. This inhibition leads to the accumulation of proteins in endosomes and lysosomes, which can have downstream effects on cellular processes such as autophagy and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate in lab experiments is its selectivity for the sorting nexin 27-retromer complex. This selectivity allows researchers to study the specific effects of inhibiting this complex without affecting other cellular processes. However, one limitation of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is its potential off-target effects on other proteins involved in endosomal trafficking. Careful experimental design and controls are necessary to minimize these effects.
Orientations Futures
There are several future directions for research on 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. One area of research is the development of more selective inhibitors of the sorting nexin 27-retromer complex. This could lead to the development of more effective therapeutic interventions for neurodegenerative diseases. Another area of research is the study of the downstream effects of inhibiting the sorting nexin 27-retromer complex, including the effects on autophagy and apoptosis. Finally, the potential off-target effects of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate on other proteins involved in endosomal trafficking should be further explored to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate involves several steps, including the reaction of 2-naphthol with phenoxyacetic acid, followed by the reaction of the resulting product with isobutyryl chloride and N,N-dimethylformamide. The final step involves the reaction of the resulting product with 2-chlorobenzylamine to yield 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been studied extensively in the context of its potential therapeutic applications. One area of research has focused on the role of the sorting nexin 27-retromer complex in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to inhibit the activity of this complex, leading to the accumulation of proteins that are normally trafficked to lysosomes for degradation. This accumulation has been linked to the development of neurodegenerative diseases.
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO4/c1-19(2)29(33)31-28(23-14-8-9-15-24(23)30)27-22-13-7-6-10-20(22)16-17-25(27)35-26(32)18-34-21-11-4-3-5-12-21/h3-17,19,28H,18H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHACTVXMJNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)
![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)

![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
